KPT-251

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

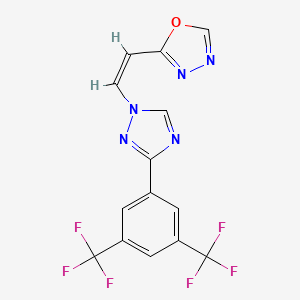

The compound contains several functional groups including a 1,2,4-triazole ring, a vinyl group, and a 1,3,4-oxadiazole ring. The presence of the 3,5-bis(trifluoromethyl)phenyl group suggests that the compound may have interesting electronic properties .

Synthesis Analysis

While specific synthesis methods for this compound were not found, compounds with similar structures are often synthesized through condensation reactions or cycloaddition reactions .Molecular Structure Analysis

The molecular structure of this compound is likely to be planar due to the presence of the conjugated system. The electron-withdrawing trifluoromethyl groups could potentially influence the electronic properties of the molecule .Chemical Reactions Analysis

The reactivity of this compound could be influenced by the presence of the electron-withdrawing trifluoromethyl groups and the electron-donating nitrogen atoms in the triazole and oxadiazole rings .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of the trifluoromethyl groups could potentially increase its lipophilicity, which could influence its solubility and stability .Wissenschaftliche Forschungsanwendungen

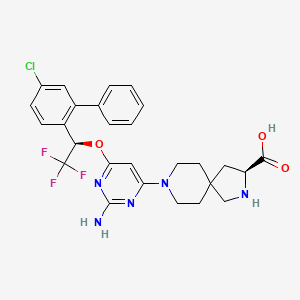

CRM1-Inhibitor

KPT-251 ist als CRM1-Inhibitor bekannt {svg_1}. CRM1 (Chromosome Region Maintenance 1 Protein) ist ein Protein, das eine entscheidende Rolle beim nuklearen Export von Proteinen und RNAs spielt. Durch die Hemmung von CRM1 kann this compound verschiedene zelluläre Prozesse beeinflussen, was möglicherweise zu therapeutischen Wirkungen führt {svg_2}.

Antileukämische Aktivität

This compound hat eine antileukämische Aktivität gegenüber primären menschlichen CD19+ CLL (Chronische lymphatische Leukämie) gezeigt. Es induziert Apoptose, selbst in Gegenwart von Stroma-Zellen oder anderen bekannten CLL-Überlebensreizen, während es nur geringe Zytotoxizität gegenüber CD56+ NK-Zellen von gesunden Spendern aufweist {svg_3}.

Prostatakrebsbehandlung

This compound wurde in präklinischen Modellen auf seine Auswirkungen auf das metastatische Potenzial von Prostatakrebs (PCa) getestet {svg_4}. Die Ergebnisse deuten darauf hin, dass es ein vielversprechender Therapeutikum zur Behandlung von Prostatakrebs sein könnte {svg_5}.

Neuroblastom-Behandlung

Untersuchungen haben gezeigt, dass this compound und andere XPO1-Inhibitoren ein Potenzial als Behandlung für Neuroblastome, einen häufigen extrakraniellen soliden Tumor bei Kindern, haben {svg_6}. Die Hemmung von XPO1 unterdrückte die Proliferation von Neuroblastomzellen und induzierte die Apoptose von Zellen durch nukleare Anhäufung von FOXO1 und RB1 aufgrund der Hemmung des PI3K/AKT-Signalwegs {svg_7}.

Zellzyklusarrest

This compound kann durch Aktivierung der P53-Funktion einen Zellzyklusarrest in der G0/G1-Phase induzieren {svg_8}. Dies bedeutet, dass es den Zellzyklus in der G0/G1-Phase stoppen kann, wodurch die Zelle daran gehindert wird, in die S-Phase einzutreten, in der die DNA-Replikation stattfindet, wodurch die Zellproliferation gehemmt wird {svg_9}.

Orale Bioverfügbarkeit

This compound ist bei Mäusen oral verfügbar, was es zu einer praktischen Option für In-vivo-Studien macht {svg_10}. Diese Eigenschaft könnte es potenziell zu einer patientenfreundlicheren Behandlungsoption machen, da es oral anstatt intravenös verabreicht werden könnte {svg_11}.

Wirkmechanismus

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

KPT-251 binds in the NES-binding groove, which is located on the central, convex side of the CRM1 ring . This binding interaction is crucial for the biochemical activity of this compound. The compound interacts with several proteins, including p53, pRb, and survivin . These interactions modulate the levels of these proteins, influencing biochemical reactions within the cell .

Cellular Effects

This compound has been shown to suppress melanoma cell proliferation . It modulates levels of p53, pRb, survivin, and ERK phosphorylation, leading to cell-cycle arrest and apoptosis . The compound’s influence on cell function extends to its impact on cell signaling pathways and gene expression .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the NES-binding groove of the CRM1 ring . This binding prevents the export of proteins from the nucleus, leading to an accumulation of these proteins within the nucleus . This accumulation can lead to changes in gene expression and can trigger cell-cycle arrest and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to induce cell-cycle arrest and apoptosis over a period of 72 hours . This suggests that the compound’s effects are not immediate but occur over time. The stability and degradation of this compound in these settings have not been explicitly reported.

Dosage Effects in Animal Models

In animal models, this compound has been shown to effectively suppress the growth of MV4-11 cells when administered at a dosage of 75 mg/kg/day . It has also been shown to suppress tumor growth in melanoma xenograft models when administered at a dosage of 50 mg/kg . These studies suggest that the effects of this compound can vary with different dosages.

Transport and Distribution

This compound is an inhibitor of CRM1, a protein that mediates the transport of proteins from the nucleus to the cytoplasm . By binding to CRM1, this compound prevents the export of proteins, leading to their accumulation within the nucleus . This suggests that this compound influences the distribution of proteins within cells.

Subcellular Localization

This compound induces the nuclear accumulation of several proteins, including p53, pRb, and survivin . This suggests that this compound influences the subcellular localization of these proteins, directing them to the nucleus. The compound may also influence the activity or function of these proteins by altering their subcellular localization .

Eigenschaften

IUPAC Name |

2-[(Z)-2-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]ethenyl]-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7F6N5O/c15-13(16,17)9-3-8(4-10(5-9)14(18,19)20)12-21-6-25(24-12)2-1-11-23-22-7-26-11/h1-7H/b2-1- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDFXTRYMMZGKIC-UPHRSURJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=NN(C=N2)C=CC3=NN=CO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=NN(C=N2)/C=C\C3=NN=CO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7F6N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-yl)(1H-1,2,4-triazol-1-yl)methanone](/img/structure/B608287.png)

![N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-4-oxo-1-propan-2-ylquinoline-3-carboxamide](/img/structure/B608294.png)

![[(1S,12R,17S)-17-hydroxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-yl]methyl octadeca-9,12-dienoate](/img/structure/B608299.png)

![N-(4-cyanophenyl)-N-methyl-3-(4-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrazine-6-carboxamide](/img/structure/B608302.png)